2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro-

Monoamine Oxidase Inhibition Neurochemistry Parkinson's Disease Research

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5) is a synthetic 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative featuring a C7 primary amine and an N1-butyl substituent. The compound belongs to a scaffold class extensively investigated for carbonic anhydrase (CA) inhibition , monoamine oxidase (MAO) modulation , and dopamine D2 receptor (D2R) ligand development.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 1023813-27-5
Cat. No. B12114197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro-
CAS1023813-27-5
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=C(C=C2)N
InChIInChI=1S/C13H18N2O/c1-2-3-8-15-12-9-11(14)6-4-10(12)5-7-13(15)16/h4,6,9H,2-3,5,7-8,14H2,1H3
InChIKeyWUZZOCCTMXEEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5): Baseline Characteristics for Research Procurement


2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5) is a synthetic 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative featuring a C7 primary amine and an N1-butyl substituent [1]. The compound belongs to a scaffold class extensively investigated for carbonic anhydrase (CA) inhibition [2], monoamine oxidase (MAO) modulation [3], and dopamine D2 receptor (D2R) ligand development [4]. Structurally, it is distinguished from its parent 7-amino-3,4-dihydroquinolin-2(1H)-one (CAS 22246-07-7) by the presence of the N1-butyl group, a modification that significantly alters lipophilicity, target engagement, and biological profile. This compound is primarily utilized as a research intermediate and pharmacological probe in academic and industrial settings, where precise structural identity is critical for reproducible experimental outcomes.

Why Generic Substitution of 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5) Is Scientifically Unreliable


Within the 3,4-dihydroquinolin-2(1H)-one (DHQO) chemotype, seemingly minor structural variations produce profound, quantifiable differences in biological activity, selectivity, and physicochemical properties. For instance, the shift of an amino group from the C7 to the C6 position, or the absence/presence of an N1-alkyl chain, can alter MAO-B inhibitory potency by orders of magnitude [1] and reverse isoform selectivity profiles for carbonic anhydrases [2]. The target compound's specific N1-butyl substitution modulates lipophilicity, impacting membrane permeability, metabolic stability, and off-target binding profiles in ways that are not predictable from unsubstituted or differently substituted analogs [3]. Consequently, procurement decisions cannot be based on broad scaffold class alone; empirical data tied to the precise CAS registry number (1023813-27-5) is essential to ensure experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

Quantitative Evidence Guide for Differentiating 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5) from Analogs


MAO-B Inhibition Potency: N1-Butyl Substitution Confers Sub-Micromolar Activity Versus Unsubstituted Scaffold

The N1-butyl substituted 3,4-dihydroquinolin-2(1H)-one scaffold demonstrates significant MAO-B inhibitory activity, in contrast to the unsubstituted parent core. While the unsubstituted 3,4-dihydroquinolin-2(1H)-one exhibits negligible MAO-B inhibition (IC50 > 100 µM), the introduction of an N1-alkyl chain, as exemplified by 7-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one, is a key determinant for achieving nanomolar to sub-micromolar potency [1]. Specifically, structurally characterized N1-butyl derivatives within this series have been reported with MAO-B IC50 values as low as 2.9 nM [2] and 3.80 nM [3].

Monoamine Oxidase Inhibition Neurochemistry Parkinson's Disease Research

MAO Isoform Selectivity: N1-Alkyl DHQOs Preferentially Target MAO-B Over MAO-A by >2,700-Fold

N1-alkyl substituted 3,4-dihydroquinolin-2(1H)-ones demonstrate pronounced selectivity for the MAO-B isoform over MAO-A. This contrasts sharply with many non-selective or MAO-A preferring inhibitors. A potent analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, exhibited an MAO-B IC50 of 2.9 nM and a 2750-fold selectivity for MAO-B over MAO-A [1]. In contrast, the target compound's structural class shows MAO-A inhibition with IC50 values >100,000 nM [2], indicating that the N1-butyl substitution, in concert with C7 substitution, fundamentally programs isoform discrimination.

Enzyme Selectivity Monoamine Oxidase Drug Discovery

C7 vs C6 Amino Substitution: A 3.2-Fold Potency Advantage for MAO-B Inhibition

Within the 3,4-dihydroquinolin-2(1H)-one series, the position of the amino substituent is a critical determinant of MAO-B inhibitory potency. Direct comparison of C7-substituted versus C6-substituted derivatives reveals a consistent and substantial potency advantage for the C7 isomer. For example, the C7-benzyloxy derivative exhibits an IC50 of 2.9 nM, whereas its C6 counterpart shows an IC50 of 9.2 nM, representing a 3.2-fold difference [1]. This SAR trend is consistent across multiple analog pairs [2].

Structure-Activity Relationship MAO-B Medicinal Chemistry

Carbonic Anhydrase Isoform Selectivity Profile of the 7-Amino-DHQO Core

The 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold, which constitutes the core of the target compound, exhibits a unique isoform selectivity profile against human carbonic anhydrases (hCAs). Unlike broad-spectrum sulfonamide inhibitors that potently inhibit hCA II (Ki < 10 nM), the 7-amino-DHQO core shows negligible inhibition of hCA II (Ki > 10,000 nM) while effectively inhibiting the tumor-associated isoform hCA IX (Ki = 16.1 nM) [1]. This represents a >620-fold selectivity for hCA IX over hCA II. The N1-butyl substitution of the target compound is expected to further modulate this selectivity profile by altering lipophilicity and membrane interactions [2].

Carbonic Anhydrase Isoform Selectivity Cancer Research

Metabolic Stability: DHQO Lactam Ring Resists Hydrolytic Degradation Unlike Coumarin Analogs

The 3,4-dihydroquinolin-2(1H)-one scaffold contains a lactam ring that is resistant to enzymatic hydrolysis, in contrast to structurally analogous coumarins which contain a lactone ring susceptible to ring-opening hydrolysis. This distinction is mechanistically significant: 7-amino-3,4-dihydro-1H-quinolin-2-one inhibits carbonic anhydrases as the intact bicyclic amino-quinolinone, whereas coumarins require hydrolytic ring-opening to generate the active inhibitory species [1]. This intrinsic metabolic stability eliminates the confounding variable of time-dependent activation kinetics present with coumarin-based inhibitors.

Metabolic Stability Lactam vs Lactone Pharmacokinetics

Dopamine D2 Receptor Affinity: N1-Butyl DHQO Derivatives as Aripiprazole-Inspired Ligands

The N1-butyl substitution on the 3,4-dihydroquinolin-2(1H)-one scaffold is a key structural feature of aripiprazole, a clinically approved D2R partial agonist. In aripiprazole, the N1-butyl chain serves as a critical linker to the arylpiperazine pharmacophore. While the target compound lacks the full arylpiperazine moiety, its N1-butyl-7-amino-DHQO core represents a versatile intermediate for constructing D2R-targeted ligands. Recent studies demonstrate that DHQO derivatives can achieve D2R affinity, with compounds such as 5e exhibiting Ki values in the low micromolar range (Ki ≈ 1.2 µM) [1]. The N1-butyl substitution is essential for proper spatial orientation and lipophilic anchoring within the D2R binding pocket [2].

Dopamine D2 Receptor Aripiprazole Analogs CNS Drug Discovery

Optimal Application Scenarios for 2(1H)-Quinolinone, 7-amino-1-butyl-3,4-dihydro- (CAS 1023813-27-5) in Research and Industry


MAO-B Inhibitor Probe Development for Parkinson's Disease Research

Due to the demonstrated MAO-B inhibitory potency of N1-alkyl DHQO derivatives (IC50 values as low as 2.9 nM [1]), this compound serves as an ideal starting material for synthesizing novel, selective MAO-B inhibitors. The C7-amino group provides a convenient handle for further derivatization to optimize potency and pharmacokinetic properties, while the N1-butyl group ensures baseline target engagement.

Tumor-Associated Carbonic Anhydrase IX (CA IX) Inhibitor Synthesis

The 7-amino-DHQO core exhibits a pronounced selectivity for the tumor-associated isoform hCA IX (Ki = 16.1 nM) over the ubiquitous hCA II (Ki > 10,000 nM) [2]. This compound provides a validated scaffold for developing CA IX-selective inhibitors for cancer research, with the N1-butyl group potentially enhancing cellular permeability.

Aripiprazole Analog Synthesis for Dopamine D2 Receptor Pharmacology

As the core scaffold of aripiprazole, this compound is strategically positioned for constructing D2R-targeted ligands [3]. The C7-amino group allows for facile conjugation to arylpiperazine moieties, while the N1-butyl linker is essential for achieving the correct spatial orientation for D2R binding [4]. This application is directly relevant to CNS drug discovery programs.

Structure-Activity Relationship (SAR) Studies on DHQO Scaffolds

Given the quantifiable differences in activity between C7- and C6-substituted isomers (3.2-fold MAO-B potency advantage for C7 [1]), this compound is a critical component for systematic SAR investigations. It allows researchers to probe the specific contributions of amino group position and N1-alkyl chain length on target engagement and selectivity.

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